molecular formula C12H15ClN2 B13290442 2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine

Cat. No.: B13290442
M. Wt: 222.71 g/mol
InChI Key: WIZWHEPHRMBNFS-UHFFFAOYSA-N
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Description

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine is a chemical compound with the molecular formula C12H15ClN2. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an amine group attached to a dicyclopropylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with dicyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylpyridin-4-amine
  • 2-chloro-N-(cyclopropylmethyl)pyridin-4-amine
  • 2-chloro-N-(dicyclopropylmethyl)pyridin-3-amine

Uniqueness

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

2-chloro-N-(dicyclopropylmethyl)pyridin-4-amine

InChI

InChI=1S/C12H15ClN2/c13-11-7-10(5-6-14-11)15-12(8-1-2-8)9-3-4-9/h5-9,12H,1-4H2,(H,14,15)

InChI Key

WIZWHEPHRMBNFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3=CC(=NC=C3)Cl

Origin of Product

United States

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